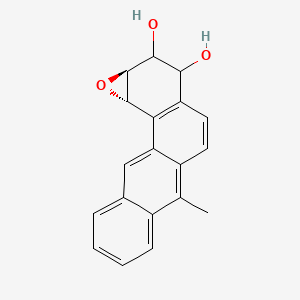
(+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-7-Mba-3,4-diol 1,2-oxide: is a compound derived from the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). It is known for its role in carcinogenesis, particularly in the initiation of tumors in various tissues. This compound is a diol epoxide, which means it contains both diol (two hydroxyl groups) and epoxide (an oxygen atom bonded to two adjacent carbon atoms) functionalities. The compound is of significant interest in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene typically involves the oxidation of its precursor, 7,12-dimethylbenz[a]anthracene (DMBA). The process begins with the formation of DMBA-3,4-diol through the action of microsomal epoxide hydrolase (mEH). This intermediate is then further oxidized by cytochrome P450 enzymes (CYP1A1 or CYP1B1) to produce the ultimate carcinogenic form, this compound .
Industrial Production Methods: The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Anti-7-Mba-3,4-diol 1,2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive intermediates.
Substitution: It can react with nucleophiles, such as DNA bases, leading to the formation of DNA adducts.
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP1A1 or CYP1B1) are commonly used for oxidation reactions.
Substitution: Nucleophilic reagents, such as DNA bases, under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.
Major Products Formed:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (+-)-trans-anti-3,4-Dihydro-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-7-methylbenz(a)anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA. The compound primarily targets the adenine base in DNA, forming stable adducts that can lead to mutations. These mutations, particularly the A-to-T transversion at codon 61 of the H-ras gene, are critical in the initiation of tumors .
Comparación Con Compuestos Similares
Syn-7,12-Dimethylbenz[a]anthracene-3,4-diol-1,2-epoxide (syn-DMBADE): Another diol epoxide derived from DMBA, which also forms DNA adducts and initiates tumors.
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE): A well-known diol epoxide derived from benzo[a]pyrene, another PAH, which is also involved in carcinogenesis.
Uniqueness: Anti-7-Mba-3,4-diol 1,2-oxide is unique due to its specific formation from DMBA and its distinct ability to induce A-to-T transversions at codon 61 of the H-ras gene. This specificity in mutagenesis and its potent tumor-initiating activity make it a valuable compound for studying the molecular mechanisms of cancer .
Propiedades
Número CAS |
64625-66-7 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(3S,5S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-11-5-3-2-4-10(11)8-14-12(9)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16?,17?,18-,19-/m0/s1 |
Clave InChI |
CTCQBMGFYNPCAS-BTRQGYIVSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
SMILES isomérico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)[C@H]5[C@@H](O5)C(C3O)O |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O |
Sinónimos |
7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide anti-3,4-dihydrodiol 1,2-epoxide 7-methylbenz(a)anthracene MBADE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















